Ethyl oxirane-2-carboxylate
Overview
Description
Ethyl oxirane-2-carboxylate, also known as ethyl 2,3-epoxypropanoate, is an organic compound with the molecular formula C5H8O3. It is a colorless liquid that is used in various chemical reactions due to its reactive oxirane (epoxide) ring. The compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
- Its role is to participate in a ring-opening reaction with the oxirane (epoxide) moiety (S) to form a β-hydroxypropyl ester (Scheme 1) .
- Tertiary amines (B) often act as catalysts, facilitating the reaction by decreasing the curing temperature and influencing regioselectivity .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Ethyl oxirane-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of polymerization and enzyme-catalyzed processes. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed that this compound can act as a substrate for certain epoxide hydrolases, which catalyze the hydrolysis of epoxides to diols. This interaction is crucial for the detoxification of reactive epoxide intermediates in biological systems .
Additionally, this compound can participate in ring-opening polymerization reactions, where it interacts with nucleophiles such as amines and carboxylic acids. These interactions lead to the formation of β-hydroxypropyl esters, which are important intermediates in the synthesis of various polymers and pharmaceuticals .
Cellular Effects
This compound has been shown to affect various cellular processes and functions. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving fatty acid metabolism, this compound has been found to inhibit carnitine palmitoyltransferase I, an enzyme critical for the transport of long-chain fatty acids into mitochondria for β-oxidation . This inhibition can lead to alterations in cellular energy metabolism and lipid homeostasis.
Furthermore, this compound has been reported to affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. One key mechanism is its ability to form covalent adducts with nucleophilic amino acid residues in proteins, such as cysteine and serine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific protein and the nature of the interaction .
This compound can also act as an electrophile, reacting with nucleophilic sites on DNA and RNA. This interaction can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, leading to changes in gene expression and potentially causing mutagenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under inert atmosphere and cold-chain transportation conditions . Over extended periods, it can undergo hydrolysis and other degradation reactions, leading to the formation of various by-products.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function. For instance, prolonged exposure can lead to the accumulation of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and impair cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
In animal studies, the threshold dose for observing significant biochemical effects of this compound has been determined to be around 15 μmol/kg. At this dose, it can significantly lower blood glucose levels and inhibit fatty acid oxidation . Higher doses can lead to adverse effects, such as hypoglycemia and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism and detoxification. It is metabolized by epoxide hydrolases to form diols, which are further processed by other enzymes in the liver . This compound can also undergo ring-opening reactions with nucleophiles, leading to the formation of β-hydroxypropyl esters, which are important intermediates in the synthesis of various biomolecules .
Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase I . This inhibition can lead to the accumulation of fatty acids and their derivatives, which can have downstream effects on cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it has been shown to interact with fatty acid transport proteins, which help in its transport across cell membranes and into mitochondria .
The distribution of this compound within tissues can also be influenced by its physicochemical properties, such as its lipophilicity and molecular size. These properties can affect its ability to penetrate cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to mitochondria, where it can interact with enzymes involved in fatty acid oxidation and energy metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific mitochondrial compartments .
Additionally, this compound can localize to the endoplasmic reticulum (ER), where it can participate in detoxification reactions and interact with ER-resident enzymes . This subcellular localization is crucial for its role in modulating cellular metabolism and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl oxirane-2-carboxylate can be synthesized through the epoxidation of ethyl acrylate. This process typically involves the use of a peracid, such as m-chloroperbenzoic acid, as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the stability of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, amines, and carboxylic acids. These reactions typically proceed via an S_N2 mechanism, resulting in the formation of β-hydroxy esters or amines.
Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the oxirane ring can yield ethyl 2-hydroxypropanoate.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
β-Hydroxy Esters: Formed from ring-opening reactions with alcohols.
Amines: Formed from ring-opening reactions with amines.
Diols: Formed from oxidation reactions.
Scientific Research Applications
Ethyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the production of epoxy resins and other polymers.
Biological Studies: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Ethyl oxirane-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with an additional methyl group, leading to different reactivity and applications.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.
Propylene oxide: A simpler epoxide with a three-membered ring, used in similar applications but with different reactivity due to the absence of the carboxylate group.
This compound is unique due to its combination of an epoxide ring and an ester group, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl oxirane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWSXRILNPXKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317010 | |
Record name | Ethyl glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4660-80-4 | |
Record name | Ethyl glycidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4660-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycidic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl glycidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401317010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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